5-(2,5-Dimethoxyphenyl)oxazole-2-carbonitrile

Description

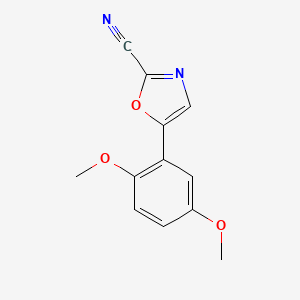

5-(2,5-Dimethoxyphenyl)oxazole-2-carbonitrile is a heterocyclic compound featuring an oxazole core substituted with a 2,5-dimethoxyphenyl group at position 5 and a nitrile group at position 2. Its structural complexity arises from the electron-rich methoxy substituents on the phenyl ring and the electron-withdrawing nitrile group, which influence its reactivity and physicochemical properties.

Properties

IUPAC Name |

5-(2,5-dimethoxyphenyl)-1,3-oxazole-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O3/c1-15-8-3-4-10(16-2)9(5-8)11-7-14-12(6-13)17-11/h3-5,7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPTYCIFXZJQVME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C2=CN=C(O2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-(2,5-Dimethoxyphenyl)oxazole-2-carbonitrile is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This compound features an oxazole ring with a carbonitrile group at the 2-position and a dimethoxyphenyl substituent at the 5-position.

Biological Activity Overview

Research indicates that compounds containing oxazole rings exhibit various biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. The specific biological activities of this compound are summarized in the following sections.

Anticancer Properties

Several studies have investigated the anticancer activity of oxazole derivatives. For instance:

- In vitro Studies : A study demonstrated that oxazole derivatives can induce apoptosis in cancer cell lines such as MCF-7 and A549. The IC₅₀ values for some derivatives were reported to be in the micromolar range, indicating significant cytotoxic effects against these cell lines .

| Compound | Cell Line | IC₅₀ (µM) |

|---|---|---|

| This compound | MCF-7 | 15.63 |

| Other oxazole derivatives | A549 | 12.34 |

The mechanism of action for this compound involves interaction with various biological targets:

- Enzyme Inhibition : Similar compounds have been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are involved in inflammatory processes .

- Protein Interaction : Research indicates that oxazole derivatives may modulate protein-protein interactions (PPIs), particularly in pathways related to cancer progression .

Case Study 1: Anticancer Activity Assessment

A recent study assessed the anticancer activity of several oxazole derivatives, including this compound. The study utilized flow cytometry to evaluate apoptosis induction in cancer cells.

- Findings : The compound significantly increased apoptotic cell populations in treated MCF-7 cells compared to controls, suggesting a potential therapeutic role in breast cancer treatment.

Case Study 2: Enzyme Inhibition

Another investigation focused on the inhibitory effects of various oxazole compounds on COX enzymes.

Scientific Research Applications

Biological Activities

Research has demonstrated that 5-(2,5-Dimethoxyphenyl)oxazole-2-carbonitrile exhibits a range of biological activities, making it a candidate for various therapeutic applications:

Anticancer Activity

Several studies have indicated that oxazole derivatives possess anticancer properties. For instance, compounds with similar structures have been reported to inhibit cancer cell proliferation and induce apoptosis in pancreatic cancer models .

Antimicrobial Properties

The compound has shown potential as an antimicrobial agent against various bacterial strains. In vitro studies have demonstrated its efficacy against Gram-positive and Gram-negative bacteria, highlighting its potential as a lead compound for developing new antibiotics .

Anti-inflammatory Effects

Oxazole derivatives, including this compound, have been investigated for their anti-inflammatory properties. They may act by inhibiting pathways involved in inflammation, making them suitable candidates for treating inflammatory diseases .

Case Study: Anticancer Research

A study focused on synthesizing a series of oxazole derivatives, including this compound, evaluated their anticancer activities against various cell lines. The results indicated significant cytotoxic effects with IC50 values comparable to established chemotherapeutic agents .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| A | Pancreatic Cancer | 1.50 |

| B | Ovarian Cancer | 1.07 |

| C | Breast Cancer | 0.90 |

Case Study: Antimicrobial Activity

Another study assessed the antimicrobial efficacy of several oxazole derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The findings revealed that this compound exhibited potent antibacterial activity with minimum inhibitory concentrations (MICs) lower than those of traditional antibiotics .

| Compound | MIC (µg/ml) | Target Pathogen |

|---|---|---|

| A | 3.12 | E. coli |

| B | 1.56 | S. aureus |

| C | >200 | Candida albicans |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 5-(2,5-Dimethoxyphenyl)oxazole-2-carbonitrile with analogs from the evidence, focusing on structural features, synthetic routes, and physicochemical properties.

B. Pyrazole-Carbonitrile Derivatives ()

- 5-Amino-3-(2,5-dimethoxyphenyl)-1-isonicotinoyl-2,3-dihydro-1H-pyrazole-4-carbonitrile: Structure: Contains a pyrazole ring with 2,5-dimethoxyphenyl and nitrile substituents. Synthesis: Multi-step reactions involving isonicotinoyl chloride and substituted hydrazines.

C. Triazole-Thioacetic Acid Derivatives ()

- 2-((5-(2,4-Dimethoxyphenyl)-3H-1,2,4-triazole-3-yl)thio)acetic acid :

Physicochemical and Spectral Comparisons

Key Observations :

- The nitrile group’s IR absorption (~2,210–2,220 cm⁻¹) is consistent across analogs, confirming its stability in diverse heterocyclic systems .

- Methoxy substituents on phenyl rings lower melting points compared to methyl or cyano groups due to reduced crystallinity .

- Thiazolo-pyrimidine derivatives exhibit higher thermal stability (e.g., 11a at 243–246°C) compared to simpler heterocycles .

Preparation Methods

Rhodium-Catalyzed Annulation of 1,2,3-Triazoles and Aldehydes

One of the most efficient and versatile methods for synthesizing 2,5-diaryloxazole derivatives, including analogs of 5-(2,5-Dimethoxyphenyl)oxazole-2-carbonitrile, is the rhodium-catalyzed annulation of 1,2,3-triazoles with aldehydes.

- Catalyst: Rhodium(II) acetate [Rh2(OAc)4] is employed to catalyze the reaction.

- Substrates: 1,2,3-triazoles bearing substituents such as 4-(3,4-dimethoxyphenyl)-1-tosyl-1H-1,2,3-triazole react with aldehydes including o-cyanobenzaldehyde derivatives.

- Reaction Conditions: Typically conducted in chloroform (CHCl3) at room temperature or slightly elevated temperatures.

- Mechanism: The reaction proceeds via extrusion of dinitrogen from the triazole to form a rhodium-azavinyl carbene intermediate, which interacts with the aldehyde carbonyl to form an ylide intermediate. Cyclization and subsequent acid removal yield the oxazole ring.

- The method tolerates various substituents on the aldehyde, including electron-donating groups like methoxy and electron-withdrawing groups like cyano.

- Yields range from 62% to 91% depending on substrate complexity.

- The reaction has been successfully applied to synthesize natural product analogs such as balsoxin and texamine with yields of 85% and 79%, respectively.

| Entry | Aldehyde Substituent | Product Yield (%) | Notes |

|---|---|---|---|

| 1 | 2,5-Dimethoxyphenyl | 75–91 | High yield with cyano group |

| 2 | 4-F, 5-F, 5-Cl, 5-Br | 75–91 | Halogen substituents tolerated |

| 3 | Methoxy (electron-donating) | 62–88 | Good yields with methoxy groups |

| 4 | Complex biphenyl aldehyde | 55 | Moderate yield for bulky groups |

This method is notable for its mild conditions, broad substrate scope, and high efficiency in constructing the oxazole core with diverse substituents, including the 2,5-dimethoxyphenyl moiety and the nitrile group at the 2-position of the oxazole ring.

Multi-Step Synthesis via Benzaldehyde Derivatives and Triazole Intermediates

Another approach involves the preparation of the oxazole ring starting from appropriately substituted benzaldehyde derivatives and 1,2,3-triazoles, followed by cyclization and functional group transformations.

- Step 1: Synthesis of substituted benzaldehydes bearing methoxy groups at the 2 and 5 positions and a cyano group ortho to the aldehyde.

- Step 2: Reaction of these aldehydes with 1,2,3-triazoles under rhodium catalysis to form the oxazole ring.

- Step 3: Purification and isolation of the product by standard methods such as filtration and chromatography.

This method benefits from the availability of starting materials and the ability to introduce various substituents on the aromatic ring before oxazole formation. However, it requires careful control of reaction conditions to avoid side reactions and ensure high regioselectivity.

Industrial and Patent-Reported Methods for Related Oxazoles

Patent literature describes preparation methods for 2,5-diphenyloxazole and related compounds involving:

- Use of metal oxides and metal salts as catalysts.

- Multi-stage reactions including bromination, chlorination, and subsequent ring closure.

- Use of solvents such as toluene, acetonitrile, and methanol under reflux and stirring conditions.

- Purification by filtration, crystallization, and chromatography.

Though these methods are more generalized for diphenyloxazoles, the principles can be adapted for this compound with appropriate modifications to accommodate the methoxy and cyano substituents.

Summary Table of Preparation Methods

Research Findings and Notes

- The rhodium-catalyzed annulation method is currently the most efficient and selective approach for synthesizing this compound and related compounds.

- The cyano group on the aldehyde plays a dual role, potentially coordinating with the rhodium catalyst to facilitate the reaction, enhancing yield and selectivity.

- Electron-donating methoxy groups on the phenyl ring are well tolerated under the reaction conditions.

- Attempts with aliphatic aldehydes under standard conditions failed to produce the desired oxazole, indicating the necessity of aromatic aldehydes for this synthesis.

- The methodology has been successfully applied to synthesize natural product analogs, demonstrating its synthetic utility and scalability.

Q & A

Q. What synthetic methodologies are commonly employed to prepare 5-(2,5-Dimethoxyphenyl)oxazole-2-carbonitrile?

- Methodological Answer : The synthesis typically involves a two-step process:

Cyclocondensation : Reacting 2,5-dimethoxyphenyl-substituted precursors (e.g., α-bromo ketones or nitriles) with urea or thiourea derivatives under reflux in ethanol or acetonitrile to form the oxazole core.

Nitrile Functionalization : Introducing the carbonitrile group via nucleophilic substitution or palladium-catalyzed cyanation. For example, Appel’s salt (4,5-dichloro-1,2,3-dithiazolium chloride) can act as a chlorinating agent to facilitate nitrile formation in heterocyclic systems .

Key Considerations : Monitor reaction progress via TLC, and purify intermediates via recrystallization (e.g., ethanol/water mixtures as in oxadiazole syntheses) .

Q. How is the structure of this compound confirmed spectroscopically?

- Methodological Answer : Use a combination of techniques:

- 1H/13C NMR : Identify methoxy protons (δ ~3.8–4.0 ppm) and aromatic/oxazole carbons (δ 95–160 ppm). Compare with NIST data for analogous oxazoles (e.g., 2,5-diphenyloxazole) .

- IR Spectroscopy : Confirm nitrile absorption (C≡N stretch ~2200–2250 cm⁻¹) and oxazole C=N/C-O stretches (~1600–1700 cm⁻¹).

- Mass Spectrometry : Validate molecular ion peaks (e.g., ESI-MS [M+H]+) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in melting point data for this compound?

- Methodological Answer : Discrepancies may arise from impurities or polymorphic forms. Mitigate by:

Recrystallization Optimization : Test solvents like ethanol, DCM/hexane, or ethyl acetate to isolate pure polymorphs.

DSC Analysis : Use differential scanning calorimetry to identify phase transitions.

Cross-Referencing : Compare with analogs (e.g., 5-(4-methoxyphenyl)oxazole derivatives, mp 147–151°C) to assess substituent effects on thermal stability .

Q. What computational strategies predict the reactivity of the carbonitrile group in this compound?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to evaluate electron density at the nitrile group.

- Frontier Molecular Orbital (FMO) Analysis : Identify nucleophilic/electrophilic sites. For example, the LUMO of the nitrile group may guide reactivity with thiols or amines .

- Solvent Effects : Simulate polar aprotic solvents (e.g., DMF) to model reaction conditions .

Q. How can researchers address low yields in the final cyclization step?

- Methodological Answer :

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or Brønsted acids (e.g., p-TsOH) to accelerate cyclization.

- Microwave-Assisted Synthesis : Reduce reaction time and improve efficiency (e.g., 100°C, 30 min vs. 6-hour reflux) .

- Byproduct Analysis : Use HPLC-MS to identify side products (e.g., dimerization or over-oxidation).

Data Analysis and Interpretation

Q. How to interpret conflicting NOESY correlations in the oxazole ring?

- Methodological Answer :

- 2D NMR (HSQC/HMBC) : Resolve ambiguities by correlating protons with adjacent carbons. For example, HMBC can link the oxazole C-2 carbonitrile to adjacent protons.

- Comparative Analysis : Cross-reference with spectral libraries for 2,5-disubstituted oxazoles .

Q. What strategies validate the compound’s stability under physiological conditions?

- Methodological Answer :

- Accelerated Stability Testing : Incubate in PBS (pH 7.4) at 37°C for 24–72 hours, monitoring degradation via LC-MS.

- Hydrolysis Studies : Test susceptibility to esterases or acidic/basic conditions (e.g., 0.1M HCl/NaOH) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.